molecular formula C18H20Cl2N2O3S B4935813 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide

Cat. No.: B4935813
M. Wt: 415.3 g/mol
InChI Key: NMJNCFDWVHKMBX-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a dichloroaniline moiety, which is further linked to a butan-2-ylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-3-13(2)21-18(23)12-22(16-10-14(19)9-15(20)11-16)26(24,25)17-7-5-4-6-8-17/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNCFDWVHKMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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